Cas no 1696251-05-4 (2-chloro-6-(pent-1-yn-3-yl)aminopyridine-4-carboxylic acid)

2-chloro-6-(pent-1-yn-3-yl)aminopyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-6-(pent-1-yn-3-yl)aminopyridine-4-carboxylic acid
- 2-chloro-6-[(pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid
- 1696251-05-4
- EN300-1448919
-
- Inchi: 1S/C11H11ClN2O2/c1-3-8(4-2)13-10-6-7(11(15)16)5-9(12)14-10/h1,5-6,8H,4H2,2H3,(H,13,14)(H,15,16)
- InChI Key: SZXNOPWNDRQYQJ-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(=O)O)=CC(=N1)NC(C#C)CC
Computed Properties
- Exact Mass: 238.0509053g/mol
- Monoisotopic Mass: 238.0509053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 62.2Ų
2-chloro-6-(pent-1-yn-3-yl)aminopyridine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1448919-50mg |
2-chloro-6-[(pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid |
1696251-05-4 | 50mg |
$768.0 | 2023-09-29 | ||
Enamine | EN300-1448919-500mg |
2-chloro-6-[(pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid |
1696251-05-4 | 500mg |
$877.0 | 2023-09-29 | ||
Enamine | EN300-1448919-1000mg |
2-chloro-6-[(pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid |
1696251-05-4 | 1000mg |
$914.0 | 2023-09-29 | ||
Enamine | EN300-1448919-2500mg |
2-chloro-6-[(pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid |
1696251-05-4 | 2500mg |
$1791.0 | 2023-09-29 | ||
Enamine | EN300-1448919-0.1g |
2-chloro-6-[(pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid |
1696251-05-4 | 0.1g |
$1244.0 | 2023-06-06 | ||
Enamine | EN300-1448919-0.25g |
2-chloro-6-[(pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid |
1696251-05-4 | 0.25g |
$1300.0 | 2023-06-06 | ||
Enamine | EN300-1448919-5.0g |
2-chloro-6-[(pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid |
1696251-05-4 | 5g |
$4102.0 | 2023-06-06 | ||
Enamine | EN300-1448919-2.5g |
2-chloro-6-[(pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid |
1696251-05-4 | 2.5g |
$2771.0 | 2023-06-06 | ||
Enamine | EN300-1448919-10.0g |
2-chloro-6-[(pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid |
1696251-05-4 | 10g |
$6082.0 | 2023-06-06 | ||
Enamine | EN300-1448919-10000mg |
2-chloro-6-[(pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid |
1696251-05-4 | 10000mg |
$3929.0 | 2023-09-29 |
2-chloro-6-(pent-1-yn-3-yl)aminopyridine-4-carboxylic acid Related Literature
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Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
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Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
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3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
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Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
Additional information on 2-chloro-6-(pent-1-yn-3-yl)aminopyridine-4-carboxylic acid
2-Chloro-6-(Pent-1-Yn-3-Yl)Aminopyridine-4-Carboxylic Acid: A Comprehensive Overview
The compound 2-chloro-6-(pent-1-yn-3-yl)aminopyridine-4-carboxylic acid, identified by the CAS registry number 1696251-05-4, is a chemically synthesized organic compound with a unique structure and potential applications in various fields. This compound belongs to the class of pyridine derivatives, which are widely studied due to their versatile properties and biological activities. The molecule features a pyridine ring substituted with a chlorine atom at position 2, an amino group attached to a pentynyl chain at position 6, and a carboxylic acid group at position 4. These functional groups contribute to its chemical reactivity and potential utility in drug design, materials science, and other research areas.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 2-chloro-6-(pent-1-yn-3-yl)aminopyridine-4-carboxylic acid. Researchers have employed various methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, to construct this compound efficiently. The presence of the pentynyl chain introduces alkyne functionality, which can be further modified through click chemistry or other conjugation strategies to create more complex structures. This flexibility makes the compound a valuable building block in organic synthesis.
In terms of biological activity, 2-chloro-6-(pent-1-yinyl)aminopyridine derivatives have shown promise in preliminary studies as potential candidates for drug development. The pyridine ring is known for its ability to interact with biological targets such as enzymes and receptors, while the carboxylic acid group can participate in hydrogen bonding, enhancing bioavailability. Recent research has explored the anti-inflammatory and anticancer properties of this compound, with findings suggesting that it may inhibit key enzymes involved in inflammatory pathways and exhibit cytotoxic effects against certain cancer cell lines.
The structural uniqueness of 2-chloro-pyridine derivative also positions it as a candidate for advanced materials research. Its conjugated system and functional groups make it suitable for applications in organic electronics, such as in the development of semiconducting materials or light-emitting diodes (LEDs). Additionally, the alkyne moiety can be utilized in supramolecular chemistry to create self-assembled structures with potential applications in nanotechnology.
From an environmental standpoint, understanding the degradation pathways and ecological impact of CAS 1696251-05-based compounds is crucial for sustainable chemical practices. Recent studies have investigated the biodegradation of similar pyridine derivatives under aerobic conditions, highlighting their potential to break down into less harmful byproducts. These findings underscore the importance of green chemistry principles in the synthesis and application of such compounds.
In conclusion, 2-chloro-pyridine derivative, represented by CAS number 1696251, is a multifaceted compound with significant potential across diverse scientific domains. Its unique structure, synthetic accessibility, and biological activity make it a subject of ongoing research interest. As advancements in chemical synthesis and biological screening continue to evolve, this compound is likely to find new applications that further highlight its importance in modern science.
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